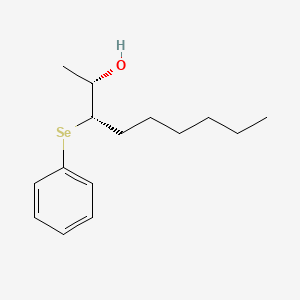

(2S,3S)-3-(Phenylselanyl)nonan-2-OL

Description

Properties

CAS No. |

834882-79-0 |

|---|---|

Molecular Formula |

C15H24OSe |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(2S,3S)-3-phenylselanylnonan-2-ol |

InChI |

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15-/m0/s1 |

InChI Key |

OKNNBCXIRUYEER-ZFWWWQNUSA-N |

Isomeric SMILES |

CCCCCC[C@@H]([C@H](C)O)[Se]C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Aspects and Control in Phenylselanyl Alcohol Synthesis

Diastereoselectivity in Selenenylation Reactions to Form Phenylselanyl Alcohols

Diastereoselectivity in the context of phenylselanyl alcohol synthesis refers to the preferential formation of one diastereomer over another. When an allylic alcohol undergoes a selenenylation reaction, two new stereocenters can be created, leading to the possibility of forming different diastereomers. The ratio of these diastereomers is highly dependent on the reaction's substrate and conditions.

The structure of the allylic alcohol substrate plays a crucial role in determining the diastereomeric outcome of selenenylation reactions. Research on the hydroxy- and azido-selenenylation of trans-allylic alcohols has shown that substituents on both the double bond and the carbon atom bearing the hydroxyl group can significantly influence the diastereomeric ratio (d.r.). nih.gov

In the synthesis of 2-phenylselenenyl-1,3-anti-diols, the nature of the R¹ and R² substituents on the allylic alcohol (see table below) affects the selectivity. For instance, when the substituent on the double bond (R²) is an alkyl group, a somewhat higher selectivity is observed. nih.gov This suggests that the steric and electronic properties of the substituents in the substrate are key in differentiating the energy of the transition states leading to the different diastereomers. A method for synthesizing 2-phenylselenenyl-1,3-anti-diols and 2-phenyl-selenenyl-1,3-anti-azidoalcohols via hydroxy- or azido-selenenylation of trans-allylic alcohols has been reported with diastereomeric ratios up to 95:5. nih.gov

Table 1: Influence of Allylic Alcohol Substrate on Diastereoselectivity in Hydroxy-Selenenylation Data sourced from Tiecco, M., et al. (2005). nih.gov

| Entry | Substrate (Allylic Alcohol) | R¹ | R² | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (E)-4-Phenylbut-3-en-2-ol | CH₃ | Ph | 87:13 | 70 |

| 2 | (E)-1-Phenylpent-1-en-3-ol | C₂H₅ | Ph | 87:13 | 65 |

| 3 | (E)-1,4-Diphenylbut-1-en-3-ol | CH₂Ph | Ph | 85:15 | 68 |

| 4 | (E)-Oct-1-en-3-ol | C₅H₁₁ | H | 90:10 | 55 |

| 5 | (E)-Dec-3-en-2-ol | CH₃ | C₆H₁₃ | 92:8 | 60 |

The conditions under which a selenenylation reaction is carried out are critical for controlling the diastereomeric ratio of the resulting phenylselanyl alcohol. Key parameters include the choice of solvent, temperature, and the specific selenium reagent used.

For example, in the azido-selenenylation of (E)-4-phenylbut-3-en-2-ol, varying the solvent and the amount of sodium azide (B81097) (NaN₃) was explored to optimize diastereoselectivity. nih.gov While changing the equivalents of NaN₃ in solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) did not significantly alter the diastereomeric ratio (which remained around 87:13), the choice of solvent did impact the reaction yield. nih.gov Interestingly, conducting the reaction in an ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate) resulted in a poor yield and no improvement in diastereoselectivity. nih.gov However, a high diastereomeric ratio (94:6) was achieved for a portion of the product mixture under these conditions, highlighting the complex role of the reaction medium. nih.gov The selenium reagent itself is also a determining factor. The use of PhSeOTf, generated in situ, was found to be effective in these transformations. nih.gov

Table 2: Effect of Reaction Conditions on Azido-Selenenylation of (E)-4-Phenylbut-3-en-2-ol Data sourced from Tiecco, M., et al. (2005). nih.gov

| Entry | Solvent | Equivalents of NaN₃ | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | 10 | 87:13 | 60 |

| 2 | CH₃CN | 5 | 87:13 | 62 |

| 3 | DMF | 5 | 87:13 | 58 |

| 4 | DMSO | 5 | 87:13 | 65 |

| 5 | bmimBF₄ (ionic liquid) | 5 | 87:13 | Poor |

Enantioselectivity in Chiral Organoselenium Compound Formation

Enantioselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of one enantiomer over its mirror image. wikipedia.org In the synthesis of chiral organoselenium compounds, achieving high enantioselectivity is crucial, particularly for applications in pharmaceuticals and materials science. This is typically accomplished through asymmetric induction, using a chiral influence to direct the stereochemical outcome of the reaction. wikipedia.org

The development of chiral catalysts and ligands has been a cornerstone of modern asymmetric synthesis. thieme-connect.comresearchgate.netscispace.com In the realm of organoselenium chemistry, a variety of chiral selenium-containing compounds have been successfully employed as catalysts or ligands to induce enantioselectivity in a range of chemical transformations. thieme-connect.commdpi.combenthamdirect.com

These chiral ligands are often synthesized from readily available sources like chiral amino alcohols, aziridines, ferrocenes, and oxazolines. thieme-connect.comscispace.com They can be coordinated to a metal center, creating a chiral catalyst complex that influences the stereochemistry of the reaction. rsc.orgnumberanalytics.com For instance, chiral organoselenium compounds have been used as ligands in metal-catalyzed reactions such as copper-catalyzed conjugate additions, palladium-catalyzed allylic alkylations, and diorganozinc additions to aldehydes, achieving high levels of enantioselectivity. thieme-connect.comresearchgate.netthieme-connect.com

The synthesis of chiral organoselenium compounds can be broadly categorized into three main approaches mdpi.com:

Substrate-controlled methods: Where the chirality of the starting material dictates the stereochemical outcome.

Chiral auxiliary-controlled methods: An external chiral molecule is temporarily attached to the substrate to direct the stereochemistry of the reaction. wikipedia.org

Catalyst-controlled methods: A substoichiometric amount of a chiral catalyst is used to generate a chiral product. mdpi.com

The origin of stereochemical induction in asymmetric catalysis is the difference in the activation energies for the pathways leading to the different stereoisomers. wikipedia.org This energy difference arises from the interactions between the chiral catalyst and the substrate in the stereodetermining transition state. acs.org

In catalyst-controlled asymmetric selenylation, the transfer of chiral information from the catalyst to the product is mediated by a network of non-covalent interactions. acs.org The enantioselectivity is governed by a combination of steric hindrance and electronic effects imposed by the chiral catalyst or ligand. mdpi.com The chiral ligand creates a well-defined three-dimensional environment around the reactive center. The substrate approaches the reactive center in a preferred orientation to minimize steric clashes and maximize favorable electronic interactions, leading to the preferential formation of one enantiomer. acs.org

Mechanisms of Stereocontrol (e.g., Chelating Processes, Steric Hindrance, Electronic Effects)

The control of stereochemistry in the synthesis of phenylselanyl alcohols is achieved through various mechanisms that stabilize one transition state over another. These mechanisms include chelation, steric hindrance, and electronic effects.

Chelating Processes: In metal-catalyzed reactions, chiral ligands containing selenium and other heteroatoms (like nitrogen or oxygen) can form multi-dentate complexes with the metal center. rsc.org This chelation creates a rigid and well-defined chiral environment around the metal. The substrate must then coordinate to this chiral complex in a specific manner to react, thereby controlling the stereochemical outcome of the product. The strong bonds formed between selenium and soft metals are an advantage in designing such catalytic systems. thieme-connect.comresearchgate.net

Steric Hindrance: This is a fundamental principle of stereocontrol. In both diastereoselective and enantioselective reactions, the bulky groups on the substrate or the chiral catalyst can block certain trajectories of approach for the reagents. mdpi.com The reaction proceeds through the transition state of lowest energy, which is typically the one with the least steric repulsion. For example, the diastereoselectivity observed in the selenenylation of allylic alcohols is influenced by the steric bulk of the substituents on the double bond and the allylic carbon. nih.gov

Electronic Effects: The electronic properties of both the substrate and the reagents play a subtle yet powerful role in stereocontrol. In some selenium-catalyzed reactions, stereoelectronic effects have been identified as the dominant factor in determining the stereochemical outcome. For instance, in the diastereoconvergent synthesis of anti-1,2-amino alcohols, the observed anti selectivity is attributed to a stereoelectronic phenomenon known as the "inside alkoxy effect." nih.govsemanticscholar.org This effect involves the hydroxyl group avoiding the withdrawal of electron density from the transition state of the key mdpi.combenthamdirect.com-sigmatropic rearrangement, thereby favoring the formation of the anti diastereomer. semanticscholar.org The coordination of a heteroatom to the electrophilic selenium atom can also rigidify the structure and enhance its electrophilicity, which in turn influences the stereoselectivity of the reaction. nih.gov

Determination and Assignment of Absolute Configuration (e.g., (2S,3S) Nomenclature)

The unambiguous assignment of the absolute configuration of stereocenters is a critical aspect of stereocontrolled synthesis. For β-hydroxy selenides like (2S,3S)-3-(Phenylselanyl)nonan-2-ol, which possesses two contiguous chiral centers at the C2 and C3 positions, determining the precise spatial arrangement of the hydroxyl and phenylselanyl groups is essential. Several powerful analytical techniques are employed for this purpose, ranging from spectroscopic methods to single-crystal X-ray diffraction.

The nomenclature (2S,3S) itself, derived from the Cahn-Ingold-Prelog (CIP) priority rules, denotes the specific stereoisomer. At the C2 center, the hydroxyl group receives the highest priority, followed by the C3 bearing the selenium atom, the methyl group, and finally the hydrogen atom. For the C3 center, the phenylselanyl group is prioritized, followed by the C2 bearing the hydroxyl group, the hexyl chain, and the hydrogen atom. The (S) designation at both centers indicates a specific counter-clockwise arrangement of these substituents when viewed from the appropriate perspective. The validation of this assignment relies on rigorous experimental data.

Key methodologies for determining the absolute configuration include:

X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides an unambiguous assignment of the absolute configuration by analyzing the diffraction pattern of X-rays passing through a single crystal of the substance. nih.govcaltech.edu The presence of the selenium atom, which is heavier than carbon, oxygen, or hydrogen, is particularly advantageous. It produces anomalous scattering of X-rays, which helps in reliably determining the absolute stereochemistry of the entire molecule. nih.gov The process involves growing a high-quality crystal of the enantiomerically pure phenylselanyl alcohol, which can sometimes be a rate-limiting step. nih.gov Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise spatial coordinates of each atom, confirming the relative and absolute stereochemistry, such as the syn or anti relationship between the hydroxyl and phenylselanyl groups, and validating the (2S,3S) assignment. nih.gov

NMR Spectroscopy using Chiral Derivatizing Agents (Mosher's Method): In the absence of a suitable crystal, nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative for assigning absolute configuration. umn.edustackexchange.comspringernature.com The most common approach is the Mosher's ester analysis. springernature.comnih.govhebmu.edu.cn This technique involves converting the secondary alcohol into a pair of diastereomeric esters using the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comnih.gov

The alcohol, (3S)-3-(phenylselanyl)nonan-2-ol, is reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)-MTPA and (R)-MTPA esters. Because these products are now diastereomers, their ¹H NMR spectra will exhibit different chemical shifts (δ). umn.eduspringernature.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute configuration of the alcohol's stereocenter (C2) can be deduced. springernature.comnih.gov

According to the established model for Mosher's method, the protons on one side of the C2 stereocenter in the (S)-ester will be more shielded (shifted upfield) by the phenyl group of the MTPA moiety, while protons on the other side will be deshielded (shifted downfield), and the opposite trend will be observed for the (R)-ester. A consistent pattern of positive and negative Δδ values allows for the confident assignment of the (S) or (R) configuration at the C2 carbinol center. This, combined with knowledge of the relative stereochemistry (syn or anti) obtained from coupling constants in the original alcohol, allows for the assignment of the complete (2S,3S) or (2R,3S) structure.

Interactive Table: Hypothetical ¹H NMR Data for Mosher's Ester Analysis of this compound

This table illustrates the expected data from a Mosher's ester analysis used to confirm the (2S) configuration. The Δδ values are calculated as Δδ = δ(S-MTPA) - δ(R-MTPA). A positive Δδ for the C1 methyl protons and a negative Δδ for the C3 methine proton would confirm the (S) configuration at C2.

| Proton Assignment | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1 (CH₃) | 1.35 | 1.25 | +0.10 |

| H-2 (CH-O) | 5.30 | 5.32 | -0.02 |

| H-3 (CH-Se) | 3.60 | 3.68 | -0.08 |

| H-4 (CH₂) | 1.65 | 1.72 | -0.07 |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. youtube.com An enantiomerically pure sample will produce a characteristic CD spectrum. While not always used for ab initio assignment without reference compounds, it is a powerful tool for correlation. The experimental CD spectrum of the synthesized this compound can be compared with the spectra of known related compounds or with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. A match between the experimental and calculated spectra can provide strong evidence for the assigned absolute configuration.

By employing one or more of these methods, researchers can confidently determine and assign the (2S,3S) absolute configuration to the target phenylselanyl alcohol, ensuring the stereochemical integrity of the synthesized compound.

Reaction Mechanisms and Reactivity of 2s,3s 3 Phenylselanyl Nonan 2 Ol and Analogues

Electrophilic Selenofunctionalization Mechanisms

Electrophilic selenofunctionalization is a fundamental process for the introduction of a selenium moiety and another functional group across a double bond. nih.gov This process is initiated by the reaction of an electrophilic selenium species with an alkene. nih.govwiley-vch.de

Formation and Reactivity of Seleniranium Ion Intermediates

The generally accepted mechanism for the electrophilic addition of selenenyl halides to alkenes involves the formation of a cyclic seleniranium ion intermediate. nih.govwiley-vch.de This three-membered ring containing a positively charged selenium atom is formed by the stereospecific anti-addition of the selenium electrophile to the alkene. wiley-vch.de The stability and reactivity of the seleniranium ion are influenced by electronic and steric factors of the substituents on both the selenium atom and the alkene. nih.gov For instance, electron-withdrawing groups on the selenium-bound aryl group can increase the electrophilicity of the ion. nih.gov Stable seleniranium ions have been prepared and characterized, and their ability to transfer the selenium group to other alkenes has been studied. rsc.org

Nucleophilic Attack Pathways to Seleniranium Ions

Once the seleniranium ion is formed, it is susceptible to attack by a nucleophile. wiley-vch.de This nucleophilic attack is a bimolecular process (SN2-type) and occurs with inversion of configuration at the carbon atom being attacked. libretexts.orgyoutube.com The attack typically happens at the more substituted carbon atom of the seleniranium ion, following Markovnikov's rule, unless sterically hindered. nih.gov However, the regioselectivity can be influenced by the nature of the substituents on the alkene. nih.gov

The nucleophile can be external, such as a halide ion from the selenenyl halide reagent, or the solvent (e.g., water, alcohol). wiley-vch.dersc.org The anti-periplanar opening of the seleniranium ion by the nucleophile leads to the characteristic anti-addition of the selenium and nucleophilic moieties across the original double bond. wiley-vch.de This stereospecificity is a highly valuable feature of electrophilic selenofunctionalization in organic synthesis.

Transformations Involving the Phenylselanyl Group

The phenylselanyl group in molecules like (2S,3S)-3-(Phenylselanyl)nonan-2-OL is not merely a spectator. It can be readily transformed, providing access to a variety of other functional groups and molecular architectures. pageplace.de

Oxidative Eliminations (e.g., Selenoxide Syn-Elimination to form Alkenes and Epoxides)

One of the most synthetically useful transformations of phenylselanyl groups is the selenoxide syn-elimination. wikipedia.orgoup.com This reaction involves the oxidation of the selenide (B1212193) to a selenoxide, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.gov The resulting selenoxide then undergoes a thermal, intramolecular syn-elimination to form an alkene. wikipedia.orgwikipedia.org This process proceeds through a five-membered cyclic transition state where the selenium, the two carbons of the forming double bond, the hydrogen being removed, and the oxygen are all coplanar. wikipedia.org

This elimination reaction is known for its mild conditions, often occurring at or below room temperature, which makes it compatible with a wide range of functional groups. oup.com The reaction generally favors the formation of trans-alkenes and conjugated double bonds. wikipedia.org In the context of β-hydroxy selenides like this compound, this elimination can lead to the formation of allylic alcohols. Furthermore, under specific conditions, the intermediate selenoxide can lead to the formation of epoxides.

Nucleophilic Substitutions of Activated Phenylselanyl Groups

The phenylselanyl group can be converted into a good leaving group, enabling its displacement by nucleophiles. tandfonline.com Activation can be achieved by treatment with halogens to form dihaloselenuranes. tandfonline.com These intermediates can then undergo nucleophilic substitution. Another method of activation involves the formation of a selenonium salt. tandfonline.com These activated species can then be displaced by various nucleophiles. tandfonline.com

This type of substitution is distinct from nucleophilic aromatic substitution, which typically requires strong electron-withdrawing groups on the aromatic ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com In the case of activated phenylselanyl groups, the substitution occurs at the carbon atom attached to the selenium.

Radical Reactions and Pathways Involving Phenylselenyl Radicals

The carbon-selenium bond can undergo homolytic cleavage to generate a phenylselenyl radical (PhSe•) and a carbon-centered radical. cancer.gov Phenylselenyl radicals are highly reactive species that can participate in a variety of radical reactions, including addition to multiple bonds and atom transfer reactions. nih.govresearchgate.net

These radicals can be generated photochemically or thermally. researchgate.net For instance, diphenyl diselenide can serve as a precursor to phenylselenyl radicals. wiley-vch.de In the context of molecules like this compound, radical pathways can be initiated, leading to cyclization or other rearrangements, depending on the molecular structure and reaction conditions. The phenylselenyl radical can also react with molecular oxygen to form the phenylselenyl peroxy radical. cancer.gov

Reactivity of the Hydroxyl Group in Selenoalcohols

The hydroxyl group in selenoalcohols, like in other alcohols, is a versatile functional group. nih.gov Its reactivity is characterized by the polar O-H bond, which allows for deprotonation to form a nucleophilic alkoxide, and the C-O bond, where the carbon is electrophilic. nih.gov The oxygen atom itself, with its lone pairs of electrons, can also act as a nucleophile. nih.gov The strategic manipulation of this hydroxyl group is fundamental to the synthetic utility of β-hydroxy selenides.

Derivatization Reactions of the Hydroxyl Group (e.g., Tosylation)

A common and crucial transformation of the hydroxyl group in compounds like this compound is its conversion into a better leaving group. This is often achieved through derivatization, with tosylation being a prime example. The process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to form a tosylate ester. libretexts.org This transformation is significant because the tosylate anion is an excellent leaving group, far superior to the hydroxide (B78521) anion, thus facilitating subsequent nucleophilic substitution or elimination reactions. nih.gov

The general mechanism for the tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride. Pyridine or another base serves to neutralize the hydrogen chloride byproduct and can also act as a nucleophilic catalyst by forming a highly reactive tosylpyridinium intermediate. reddit.com For a secondary alcohol like this compound, a typical experimental procedure for tosylation would involve dissolving the alcohol in a solvent like dichloromethane, cooling the solution, and then adding p-toluenesulfonyl chloride along with a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

It is important to note that the reaction conditions can influence the outcome. In some cases, particularly with benzylic alcohols containing electron-withdrawing groups, treatment with tosyl chloride and a base can lead to the formation of the corresponding chloride rather than the tosylate. nih.govsemanticscholar.org This occurs via the initial formation of the tosylate, which is then displaced by the chloride ion generated from the hydrochloride salt of the amine base. nih.gov

A detailed, though general, procedure for the tosylation of a secondary alcohol is presented in the table below, which could be adapted for this compound.

| Parameter | Value/Condition | Reference |

| Substrate | Secondary Alcohol (e.g., a homoallylic alcohol) | rsc.org |

| Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | rsc.org |

| Solvent | Dichloromethane (CH₂Cl₂) | rsc.org |

| Temperature | 0 °C to room temperature | rsc.org |

| Stoichiometry | Alcohol (1 eq.), TsCl (1.2 eq.), TEA (1 eq.), DMAP (0.6 eq.) | rsc.org |

| General Outcome | Formation of the corresponding tosylate | rsc.org |

This derivatization is a critical step that paves the way for further transformations, including the intramolecular cyclization reactions discussed in the following section.

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation (e.g., Tetrahydrofurans, Tetrahydropyrans)

The strategic positioning of the hydroxyl and phenylselanyl groups in a β-hydroxy selenide like this compound does not directly lead to the formation of five- or six-membered rings through intramolecular cyclization. However, its isomers or related γ- and δ-hydroxy selenides are excellent precursors for the synthesis of tetrahydrofurans (THFs) and tetrahydropyrans (THPs), respectively. These heterocyclic motifs are prevalent in a vast array of natural products and biologically active molecules. nih.govimperial.ac.uk

One of the most effective strategies for the synthesis of tetrahydrofurans from γ-hydroxy selenides involves the activation of the selenium moiety. This can be achieved by oxidizing the phenylselanyl group to a phenylselenone group. The resulting phenylselenone is an excellent leaving group, which can then be displaced by the intramolecular attack of the hydroxyl group's oxygen atom to form the tetrahydrofuran (B95107) ring. reddit.com This process is highly stereocontrolled and provides an efficient route to 2-substituted tetrahydrofurans. reddit.com

Alternatively, acid-catalyzed cyclization of γ-hydroxy selenides can also lead to the formation of tetrahydrofurans. In this approach, a Brønsted or Lewis acid is used to activate the hydroxyl group, making it a better leaving group (as water). The subsequent intramolecular nucleophilic attack by the selenium atom, or an alternative pathway involving the formation of a seleniranium ion intermediate followed by ring opening, can lead to the desired cyclic ether. For instance, the cyclization of certain butanetriols to form S-(3)-hydroxytetrahydrofuran can be effectively catalyzed by p-toluenesulfonic acid (PTSA) at elevated temperatures.

The formation of tetrahydrofurans from acyclic precursors is a topic of significant research, with various methods developed to control the stereochemical outcome. nih.gov The table below summarizes a general approach for the synthesis of 2-substituted tetrahydrofurans from γ-phenylseleno ketones, which are precursors to the required γ-hydroxy selenides.

| Starting Material | Key Transformation Steps | Product | Reference |

| γ-Phenylseleno ketone | 1. Asymmetric reduction of the ketone to a γ-hydroxy selenide. 2. Oxidation of the phenylselanyl group to a phenylselenone. 3. Intramolecular displacement of the phenylselenone by the hydroxyl group. | 2-Substituted Tetrahydrofuran | reddit.com |

While this compound itself is a β-hydroxy selenide, its conversion to a γ-hydroxy selenide derivative would be necessary for it to undergo this type of cyclization to form a tetrahydrofuran. The principles governing the reactivity of the hydroxyl group in these cyclization reactions are fundamental to the synthesis of complex heterocyclic structures from selenoalcohol precursors.

Advanced Applications of Chiral Phenylselanyl Alcohols in Organic Synthesis

Role as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

The inherent chirality of (2S,3S)-3-(Phenylselanyl)nonan-2-ol makes it an excellent starting material for the synthesis of other complex chiral molecules. The presence of both a hydroxyl and a phenylselanyl group on adjacent carbons in a specific stereochemical arrangement provides a versatile platform for further functional group manipulations.

Precursors for Stereodefined Polyols (e.g., 1,3-Diols) and Aminoalcohols

The synthesis of stereodefined polyols, particularly 1,3-diols, and aminoalcohols is a significant area of organic synthesis due to the prevalence of these motifs in natural products and pharmaceuticals. Chiral phenylselanyl alcohols serve as crucial precursors in these synthetic routes.

A notable method involves the hydroxy- or azido-selenenylation of trans-allylic alcohols, which can lead to the formation of 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azidoalcohols. nih.gov This approach has demonstrated moderate to good yields and high diastereoselectivity. nih.gov The resulting products, possessing a defined stereochemical relationship between the hydroxyl, phenylselanyl, and newly introduced hydroxyl or azido (B1232118) group, are versatile intermediates for the synthesis of various target molecules, including aminoalcohols. researchgate.netbeilstein-journals.org The conversion of the azide (B81097) group to an amine, for instance, provides a direct route to chiral 1,3-aminoalcohols.

The utility of these building blocks is further highlighted by their application in the synthesis of key intermediates for pharmaceuticals. For example, chiral amino acids are essential components in the development of drugs such as GLP-1 receptor modulators for type II diabetes and precursors for paclitaxel, an anticancer agent. nih.gov The stereocontrolled synthesis of these amino acids often relies on chiral precursors that can be derived from compounds like this compound.

| Precursor Type | Synthetic Target | Key Transformation | Reference |

| 2-Phenylselenenyl-1,3-anti-diols | Stereodefined Polyols | Hydroxy-selenenylation | nih.gov |

| 2-Phenylselenenyl-1,3-anti-azidoalcohols | Chiral Aminoalcohols | Azido-selenenylation followed by reduction | nih.gov |

| Chiral Amino Acids | Pharmaceuticals (e.g., GLP-1 mimics) | Biocatalytic or asymmetric synthesis | nih.gov |

Synthesis of Chiral Oxygenated Heterocyclic Compounds (e.g., Tetrahydrofurans, Tetrahydropyrans, Lactones)

Chiral oxygenated heterocycles are fundamental structural motifs in a vast array of natural products and biologically active compounds. The strategic placement of the hydroxyl and phenylselanyl groups in this compound facilitates their conversion into important heterocyclic systems like tetrahydrofurans (THFs), tetrahydropyrans (THPs), and lactones.

The synthesis of chiral 2,2-disubstituted tetrahydrofuran (B95107) derivatives can be achieved from enantiomeric lactone acids, which themselves can be accessed through asymmetric synthesis. researchgate.netresearchgate.net The transformation of the phenylselanyl group can be a key step in the cyclization process to form the THF ring. For instance, intramolecular cyclization reactions can be triggered by activating the selenium moiety, leading to the formation of the heterocyclic ring with controlled stereochemistry.

Similarly, chiral tetrahydropyrans, which are components of numerous natural products with interesting biological activities, can be synthesized using chiral building blocks derived from phenylselanyl alcohols. mdpi.com The synthesis of flavan-3-ols, which contain a dihydropyran ring system, often employs asymmetric dihydroxylation and epoxidation reactions to establish the required stereocenters. nih.gov The principles of these stereocontrolled transformations are applicable to the elaboration of chiral phenylselanyl alcohols into complex heterocyclic structures.

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The application of chiral molecules as ligands for metal catalysts or as organocatalysts themselves is a cornerstone of modern asymmetric synthesis. The structural features of this compound make it a candidate for development into such catalytic species.

Application in Enantioselective Catalysis (e.g., Asymmetric Allylic Alkylation)

While direct applications of this compound as a ligand in asymmetric allylic alkylation are not extensively documented, the broader class of chiral selenium-containing compounds has shown promise in this area. The selenium atom can coordinate to transition metals, and the chiral backbone of the ligand can effectively induce enantioselectivity in the catalytic transformation. The development of new chiral ligands is a continuous effort in catalysis, and structures derived from readily available chiral building blocks are of significant interest.

Synthetic Utility of Selenoxide Elimination and Rearrangement Processes in Organic Synthesis

One of the most powerful applications of organoselenium chemistry in organic synthesis is the selenoxide elimination and mdpi.comresearchgate.net-sigmatropic rearrangement. These reactions provide mild and efficient methods for the formation of carbon-carbon double bonds and the synthesis of allylic alcohols, respectively.

The oxidation of the phenylselanyl group in a β-hydroxyalkyl phenyl selenide (B1212193) to a selenoxide can lead to a syn-elimination reaction, affording an allylic alcohol. This process is highly valuable for introducing unsaturation into a molecule under mild conditions.

More significantly, if the alkyl chain attached to the selenium atom contains an allylic moiety, a mdpi.comresearchgate.net-sigmatropic rearrangement can occur upon oxidation to the selenoxide. This rearrangement proceeds through a five-membered cyclic transition state and results in the formation of a rearranged allylic alcohol with a high degree of stereocontrol. mdpi.comresearchgate.netnih.gov This reaction is a powerful tool for the synthesis of chiral allylic alcohols, which are versatile intermediates in natural product synthesis. nih.govresearchgate.net For example, this rearrangement has been a key step in the total synthesis of marine oxylipins like solandelactone E. nih.gov

The stereochemical outcome of the mdpi.comresearchgate.net-sigmatropic rearrangement is influenced by the stereochemistry of the starting allylic selenide. The preparation of optically active organoselenium compounds, such as chiral selenoxides, is crucial for achieving high stereoselectivity in these transformations. researchgate.net

| Process | Reactant | Product | Key Feature | Reference |

| Selenoxide Elimination | β-Hydroxyalkyl Phenyl Selenoxide | Allylic Alcohol | Mild formation of C=C bond | researchgate.net |

| mdpi.comresearchgate.net-Sigmatropic Rearrangement | Allylic Selenoxide | Rearranged Allylic Alcohol | Stereocontrolled synthesis of chiral allylic alcohols | mdpi.comnih.govresearchgate.net |

Computational and Theoretical Studies of Phenylselanyl Alcohols

Quantum Chemical Calculations (e.g., DFT Studies on Geometries and Electronic Properties)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of phenylselanyl alcohols. wright.edukarazin.ua These methods can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic environment around the chiral centers and the selenium atom.

DFT studies provide a detailed picture of the electronic properties of these molecules. karazin.uaresearchgate.net Key parameters that can be calculated include:

Atomic Charges: These calculations reveal the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic sites. For instance, the selenium atom in phenylselanyl alcohols typically carries a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom of the hydroxyl group is nucleophilic.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy and localization of these frontier orbitals can predict how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): MEP maps visually represent the electrostatic potential on the electron density surface of the molecule. pageplace.de These maps are useful for identifying regions of positive and negative potential, which correlate with sites for electrophilic and nucleophilic attack, respectively. pageplace.de

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. nih.gov For organoselenium compounds, it is often necessary to use basis sets that include polarization and diffuse functions to properly describe the electron distribution around the heavy selenium atom.

Below is an example of a data table that could be generated from DFT calculations on a generic phenylselanyl alcohol.

| Calculated Property | Value |

| Se-C(phenyl) Bond Length | 1.92 Å |

| Se-C(alkyl) Bond Length | 1.98 Å |

| C-Se-C Bond Angle | 99.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Dipole Moment | 2.1 D |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving phenylselanyl alcohols. rsc.org This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism.

For instance, in the electrophilic cyclization of unsaturated phenylselanyl alcohols, computational studies can help to:

Identify the active electrophile: Determine whether the reaction proceeds through a seleniranium ion or another reactive species.

Characterize transition states: The geometry and energy of the transition state for the cyclization step can reveal the factors that control the rate and stereochemistry of the reaction. diva-portal.org

Evaluate competing pathways: Computational modeling can assess the energetic feasibility of different possible reaction pathways, helping to explain why a particular product is formed preferentially.

By combining computational results with experimental observations, a more complete and nuanced understanding of the reaction mechanism can be achieved.

Prediction of Stereoselectivity and Enantioselectivity using Computational Methods

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational methods offer a rational approach to understanding and predicting stereoselectivity in reactions involving chiral phenylselanyl alcohols. nih.govrsc.org

By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed in excess. The difference in the free energies of these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the product.

For example, in an asymmetric reaction involving a chiral phenylselanyl alcohol, computational models can be used to:

Analyze the non-covalent interactions in the transition state that are responsible for stereodifferentiation. These can include steric repulsions, hydrogen bonding, and other electrostatic interactions.

Evaluate the effect of different reagents or catalysts on the stereochemical outcome by modeling the corresponding transition states.

Guide the design of new chiral ligands or catalysts for improved stereoselectivity.

Recent advances in machine learning, combined with quantum chemical calculations, are also being explored to develop predictive models for enantioselectivity. nih.gov

Conformational Analysis of Chiral Phenylselanyl Alcohols

The three-dimensional structure of a molecule is not static but exists as an equilibrium of different conformations. fiveable.melibretexts.org Conformational analysis of chiral phenylselanyl alcohols is crucial for understanding their reactivity and chiroptical properties. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics, can be used to:

Identify the stable conformers of the molecule and their relative energies. fiveable.me

Determine the rotational barriers around single bonds, such as the C-Se and C-C bonds.

Analyze the intramolecular interactions that stabilize certain conformations, such as hydrogen bonding between the hydroxyl group and the selenium atom.

The preferred conformation of a phenylselanyl alcohol can have a significant impact on its reactivity. For example, the accessibility of the selenium atom for reaction can be influenced by the orientation of the phenyl and alkyl groups.

Below is a table summarizing a hypothetical conformational analysis of (2S,3S)-3-(Phenylselanyl)nonan-2-ol.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C-C-Se-C) |

| A | 0.00 | 65 | 175° (anti-periplanar) |

| B | 0.85 | 25 | 65° (gauche) |

| C | 1.50 | 10 | -60° (gauche) |

Molecular Dynamics Simulations to Understand Reactivity and Selectivity

While quantum chemical calculations provide valuable information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. nih.govchemrxiv.org

For phenylselanyl alcohols, MD simulations can be used to:

Explore the conformational landscape of the molecule in solution, taking into account the explicit interactions with solvent molecules. nih.gov

Simulate the approach of a reactant to the phenylselanyl alcohol, providing insights into the initial steps of a reaction. chemrxiv.org

Study the dynamics of enzyme-catalyzed reactions involving phenylselanyl alcohol substrates. chemrxiv.org

By analyzing the trajectories from MD simulations, it is possible to identify important dynamic events, such as conformational changes or the formation of transient intermolecular interactions, that can influence reactivity and selectivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.